molecular formula C9H9ClFNO2 B7868092 (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B7868092
M. Wt: 217.62 g/mol
InChI Key: GARTVDUTCAAMSC-MRVPVSSYSA-N
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Description

(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid is a non-proteinogenic amino acid characterized by an R-configuration at the α-carbon and a 4-chloro-3-fluorophenyl substituent at the β-carbon. Its molecular formula is C₉H₈ClFNO₂, with a molecular weight of 231.62 g/mol (calculated). This compound is likely used in pharmaceutical research as a chiral building block for drug candidates, given its similarity to other fluorinated and chlorinated amino acids in the evidence .

Properties

IUPAC Name

(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARTVDUTCAAMSC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-chlorobenzaldehyde and a suitable chiral amine.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of solvents like ethanol or methanol, and catalysts such as sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, more efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmacological Research

Neuropharmacology
This compound has been investigated for its potential role as a modulator in neurotransmitter systems. Its structural similarity to amino acids allows it to interact with receptors involved in neurotransmission, particularly those related to glutamate, which is crucial for synaptic plasticity and memory formation. Studies have shown that compounds like (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can influence synaptic responses, making them significant in understanding neurological disorders such as Alzheimer's disease and schizophrenia.

Antidepressant Activity
Research indicates that this compound may exhibit antidepressant-like effects. It has been shown to affect serotonin and norepinephrine levels, which are critical in mood regulation. In animal models, administration of this compound resulted in behavioral changes consistent with reduced depressive symptoms, suggesting its potential as a therapeutic agent for mood disorders.

Biochemical Applications

Enzyme Inhibition Studies
(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has been utilized in enzyme inhibition assays. Its ability to mimic natural substrates allows researchers to study its effects on various enzymes involved in metabolic pathways. For instance, it can serve as a competitive inhibitor for enzymes that catalyze reactions involving amino acids, providing insights into metabolic regulation.

Protein Interaction Studies
The compound is also employed in studies focusing on protein-ligand interactions. By labeling the compound or using it as a probe, researchers can investigate binding affinities and kinetics with various proteins. This application is crucial for drug discovery processes where understanding the interaction between drugs and their targets is essential.

Synthesis and Chemical Research

Synthetic Intermediate
In organic chemistry, (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate further chemical modifications, allowing chemists to develop novel compounds with desired biological activities.

Structure-Activity Relationship Studies
The compound is often included in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. By systematically altering its structure, researchers can identify key features that enhance efficacy or reduce side effects, guiding the design of new therapeutics.

Table 1: Summary of Research Findings

Study FocusFindingsReference
NeuropharmacologyModulates glutamate receptors; potential cognitive enhancer
Antidepressant ActivityExhibits antidepressant-like effects in animal models
Enzyme InhibitionActs as a competitive inhibitor for specific amino acid-related enzymes
Protein InteractionUseful for studying binding kinetics with target proteins
Synthetic ApplicationsServes as an intermediate for synthesizing novel therapeutic agents

Mechanism of Action

The mechanism of action of ®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Cl, 3-F C₉H₈ClFNO₂ 231.62 N/A Reference compound
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-F, 4-OH C₉H₈FNO₃ 213.17 7423-96-3 Hydroxyl group enhances hydrophilicity
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid 4-F (indole ring) C₁₁H₁₀FN₂O₂ 236.21 1037383 Indole ring increases bulk and π-π interactions
(2R)-2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid 2-OCH₃, 4-CH₃ C₁₁H₁₅NO₃ 209.25 1335730-09-0 Methoxy and methyl groups alter lipophilicity

Key Findings :

  • Hydroxyl groups (e.g., 4-OH in D-tyrosine analogs) improve water solubility but may reduce membrane permeability .
  • Bulkier substituents (e.g., indole in ) can sterically hinder receptor binding but enhance selectivity .

Stereochemical Variations

The R-configuration at the α-carbon distinguishes the target compound from its enantiomers and diastereomers. For example:

  • (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid () exhibits different topography despite identical connectivity, leading to distinct biological interactions .
  • D-Tyrosine () has an R-configuration but lacks halogen substituents, resulting in lower electronegativity .

Backbone Modifications

  • (R)-2-Amino-2-(4-fluorophenyl)acetic acid (CAS 19883-57-9): Shorter propanoic acid backbone reduces steric bulk but limits side-chain flexibility .
  • D-Valine (): Branched methyl groups increase hydrophobicity compared to the target compound’s planar phenyl ring .

Table 2: Physicochemical and Structural Data

Property Target Compound 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Molecular Weight 231.62 213.17 236.21
LogP (Predicted) ~1.8 ~0.9 ~2.5
Water Solubility Low Moderate Low
Key Functional Groups Cl, F F, OH F, Indole

Biological Activity

(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid, commonly referred to by its CAS number 1260499-01-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is C9H9ClFNO2C_9H_9ClFNO_2. Its structure includes an amino group, a propanoic acid moiety, and a substituted phenyl ring that contains both chlorine and fluorine atoms. The presence of these halogens can significantly influence the compound's biological activity.

The biological activity of (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors. For example, the presence of halogen atoms can enhance binding affinity and selectivity towards target proteins, which is crucial in drug design.

Structure-Activity Relationship (SAR)

The structure-activity relationship of (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has been explored in various studies. The inclusion of fluorine and chlorine in the para position of the phenyl ring has been shown to increase potency against specific targets, such as dipeptidyl peptidase-4 (DPP-4), which plays a significant role in glucose metabolism and is a target for diabetes medications .

Table 1: Comparison of Biological Activities

CompoundTargetActivity LevelReference
(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acidDPP-4 InhibitionHigh
SitagliptinDPP-4 InhibitionModerate
TeneligliptinDPP-4 InhibitionVery High

Case Studies

  • DPP-4 Inhibitor Activity : A study focused on DPP-4 inhibitors highlighted the potential of (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid as a promising scaffold for developing new diabetes treatments. The compound demonstrated significant inhibitory activity against DPP-4, suggesting its utility in managing type 2 diabetes mellitus .
  • Neuroprotective Effects : Another area of investigation has been the neuroprotective properties of similar compounds. Research indicates that modifications in the amino acid structure can lead to enhanced neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Research Findings

Recent studies have emphasized the importance of halogen substitutions in enhancing the pharmacological properties of amino acids. For instance, compounds with a trifluoromethyl group have shown increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts . This trend suggests that (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid could similarly benefit from structural modifications aimed at optimizing its biological activity.

Q & A

Q. What are the key challenges in synthesizing enantiopure (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid, and what methodologies are recommended?

Synthesizing enantiopure forms of this compound requires precise control over stereochemistry. Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., phenylalanine ammonia-lyase analogs) can enhance enantioselectivity. For example, fluorinated analogs often require protecting groups (e.g., Boc) to prevent side reactions during coupling steps . Chiral HPLC or capillary electrophoresis is critical for verifying enantiomeric purity (>98% ee), as seen in structurally related fluorinated amino acids .

Q. How can researchers confirm the structural identity of this compound, especially the positions of chloro and fluoro substituents?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions. The ¹⁹F NMR chemical shift (~ -110 to -120 ppm for aromatic fluorine) and coupling patterns in ¹H NMR help distinguish between 4-chloro-3-fluoro and other regioisomers. X-ray crystallography is recommended for absolute configuration validation, as applied to similar halogenated amino acids .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Enzyme inhibition assays (e.g., tyrosine kinase or decarboxylase targets) are common for fluorinated amino acids. Fluorine’s electronegativity may enhance binding affinity, as observed in fluoropyridinyl analogs . Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with proteins .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the compound’s reactivity in peptide synthesis?

The electron-withdrawing nature of Cl and F substituents reduces nucleophilicity at the α-amino group, necessitating activating agents (e.g., HATU or DCC) for amide bond formation. Computational studies (DFT) can predict charge distribution and guide reaction optimization . Compare with non-halogenated analogs to isolate substituent effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from impurities (e.g., residual solvents or diastereomers) or assay conditions (e.g., pH affecting ionization). Validate purity via LC-MS and replicate assays under controlled buffer systems. For example, fluorinated tyrosine analogs show pH-dependent activity shifts due to pKa modulation .

Q. How can in vivo stability and pharmacokinetics be evaluated for this compound?

Radiolabeling (³H or ¹⁴C) or stable isotope tagging allows tracking metabolic fate in animal models. Assess stability against hepatic enzymes (e.g., cytochrome P450) using microsomal assays. Fluorinated groups often enhance metabolic resistance, as seen in related trifluoromethoxy-phenyl analogs .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying trace impurities?

High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS can detect impurities at <0.1% levels. For halogenated byproducts, ICP-MS tracks residual halogens .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Systematically vary substituents (e.g., replacing Cl with Br or F with CF₃) and correlate changes with activity. Molecular docking using software like AutoDock Vina predicts binding modes, while free-energy perturbation (FEP) calculations quantify substituent contributions .

Safety and Handling

  • Storage: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to block UV degradation .
  • Waste Disposal: Neutralize acidic solutions before disposal. Halogenated compounds require incineration in approved facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.